2-Ethoxy-5-nitropyridine-3-carboxamide
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Overview
Description
2-Ethoxy-5-nitropyridine-3-carboxamide is an organic compound with the molecular formula C8H9N3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group, a nitro group, and a carboxamide group attached to the pyridine ring. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by the introduction of the ethoxy and carboxamide groups. One common method involves the reaction of 2-ethoxy-5-nitropyridine with an appropriate carboxamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of 2-ethoxy-5-aminopyridine-3-carboxamide.
Reduction: Formation of 2-ethoxy-5-nitropyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-(Benzylthio)-3-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
Uniqueness
2-Ethoxy-5-nitropyridine-3-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
60524-17-6 |
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Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-ethoxy-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8-6(7(9)12)3-5(4-10-8)11(13)14/h3-4H,2H2,1H3,(H2,9,12) |
InChI Key |
LFZPCROIQPQGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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